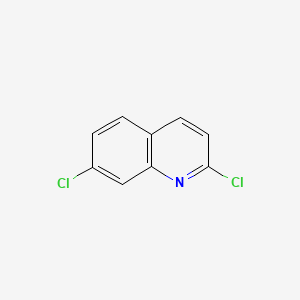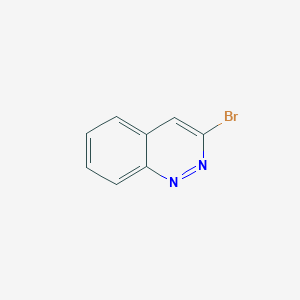
十四烷基三甲基氯化铵
描述
Molecular Structure Analysis
The molecular formula of Tetradodecylammonium chloride is C48H100ClN . It has a molecular weight of 726.77 g/mol . The linear formula is [CH3(CH2)10CH2]4N (Cl) .Physical And Chemical Properties Analysis
TDAC has a molecular mass of 263.9 g/mol and a boiling point of 335°C. It exhibits a melting point of 259°C and a density of 0.89 g/cm3. TDAC is an amphipathic molecule having both hydrophobic and hydrophilic regions.科学研究应用
Electrochemical Sensors
TDAC is utilized in the development of electrochemical sensors for the direct determination of drug levels in blood samples. For instance, it has been used as an ion-exchanger to fabricate an ion-selective membrane in sensors designed to detect warfarin levels in blood . This application is crucial for anticoagulant therapy, where maintaining drug concentration within a specific range is imperative.
Supported Liquid Membrane Systems
In supported liquid membrane (SLM) systems , TDAC plays a role in the mechanism of ion transfer. SLMs are used for liquid-liquid extraction, ion-selective electrodes, pharmaceutical research as mimics of biological membranes, and the partitioning of actinides . TDAC can be involved in modulating the physicochemical properties of these membranes through electrochemical means.
Ion-Selective Electrodes
TDAC is a key component in the creation of ion-selective electrodes (ISEs) . These electrodes are used for measuring the activity of specific ions in a solution. The ion-selective membranes made with TDAC exhibit high sensitivity and selectivity, which are essential for accurate and reliable measurements in various analytical applications .
Pharmaceutical Research
In pharmaceutical research, TDAC is used to create models of biological membranes. These models help in studying the interaction of drugs with cell membranes and in understanding the transport mechanisms of pharmaceutical compounds across these membranes .
Liquid-Liquid Extraction
TDAC is involved in liquid-liquid extraction processes , where it acts as a phase transfer catalyst. This application is significant in the separation and purification of compounds, particularly in the pharmaceutical and chemical industries .
Anticoagulant Therapy Monitoring
As part of anticoagulant therapy monitoring, TDAC-based sensors can provide point-of-care testing devices for patients. This allows for regular monitoring of anticoagulant levels in the blood, ensuring patient safety and effective treatment management .
安全和危害
作用机制
Target of Action
Tetradodecylammonium chloride (TDDA) is primarily used as an ion-exchanger in the fabrication of ion-selective membranes . It interacts with various ions, including chloride and salicylate, which are abundant in blood .
Mode of Action
TDDA acts as a phase-transfer catalyst and surfactant . In the context of ion-selective electrodes, TDDA facilitates the transfer of ions across the interface between two phases . This interaction results in changes in the electrical potential of the electrode, which can be measured and correlated with the concentration of the target ion .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of TDDA are not well-studied. As a quaternary ammonium compound, it is likely to be poorly absorbed and predominantly excreted unchanged in the urine. Its large molecular weight (726.77 g/mol ) and hydrophobic nature may limit its bioavailability .
Result of Action
The primary result of TDDA’s action is the facilitation of ion transport across membranes . This can be utilized in the development of sensors for various ions, contributing to the advancement of point-of-care testing devices .
Action Environment
The efficacy and stability of TDDA are likely to be influenced by environmental factors such as temperature, pH, and the presence of other ions. For instance, the performance of ion-selective electrodes using TDDA may vary depending on the composition of the sample being tested .
属性
IUPAC Name |
tetradodecylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H100N.ClH/c1-5-9-13-17-21-25-29-33-37-41-45-49(46-42-38-34-30-26-22-18-14-10-6-2,47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4;/h5-48H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVJUENWYCMNET-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H100ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554681 | |
| Record name | N,N,N-Tridodecyldodecan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
726.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetradodecylammonium chloride | |
CAS RN |
82944-72-7 | |
| Record name | N,N,N-Tridodecyldodecan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradodecylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Tetradodecylammonium chloride contribute to the performance of PVC gel actuators?
A1: Tetradodecylammonium chloride (TDACl), when added in small amounts (0.01 wt%) to plasticized PVC gels, can significantly improve the strain response of these gels to electric stimuli. [] This improvement is particularly noticeable at lower voltages (200-600V). Research suggests that the presence of TDACl influences the electrochemical properties of the gel, leading to enhanced electromechanical coupling and thus, a larger displacement for a given voltage. []
Q2: What makes Tetradodecylammonium chloride suitable for use in ion-selective electrodes designed for warfarin detection?
A2: Tetradodecylammonium chloride (TDACl) acts as an effective ion-exchanger in ion-selective electrodes (ISEs). [] In a study focusing on warfarin detection, TDACl was incorporated into the ion-selective membrane of the ISE. This membrane demonstrated a high sensitivity to warfarin, with a detection limit reaching 1.25 × 10−7 M in buffer solutions and 1.4 × 10−5 M directly in blood samples. [] This suggests that TDACl facilitates the selective binding and transport of warfarin ions, making it a promising component for warfarin-specific ISE development.
Q3: Can Tetradodecylammonium chloride be utilized in the creation of nanoparticles for drug delivery? What are the advantages?
A3: Yes, Tetradodecylammonium chloride can be used to create Indocyanine green (ICG) loaded nanoparticles through a technique called flash nanoprecipitation (FNP). [] The compound forms a hydrophobic ion pair with ICG, either pre-formed or in-situ during FNP, allowing for controlled encapsulation of ICG within the nanoparticles. This method allows for the creation of nanoparticles with tunable sizes and high ICG loading capacities, making them potentially valuable for drug delivery applications. []
Q4: How does the gelation of electrolytes using Tetradodecylammonium chloride impact the performance of dye-sensitized solar cells?
A4: Gelation of electrolytes using Tetradodecylammonium chloride (TDACl) as a low molecular mass gelator has been shown to improve the long-term stability of dye-sensitized solar cells (DSCs). [] While the gelation process decreases the diffusion coefficient of triiodide and iodide ions, leading to increased dark reaction at the electrode/electrolyte interface, it significantly enhances the device's resistance to degradation during accelerated aging tests compared to liquid electrolyte-based DSCs. []
Q5: How does Tetradodecylammonium chloride contribute to the detection of fluoride ions in aqueous solutions?
A5: Tetradodecylammonium chloride (TDACl), used as an anion exchanger alongside a silicon complex of 5,10,15-tritolylcorrole (SiTTCorr), plays a crucial role in enhancing the sensitivity of a naked-eye fluoride sensor. [] A specific ratio of ionophore to exchanger (2:1) proved optimal, enabling the detection of fluoride ions in a range relevant to drinking water safety (20 μg/L to 200 mg/L), with a detection limit of 9 μg/L. [] The sensor exhibits a distinct color change from dark pink to intense green with increasing fluoride concentration, allowing for visual assessment. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



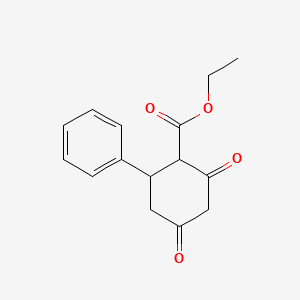

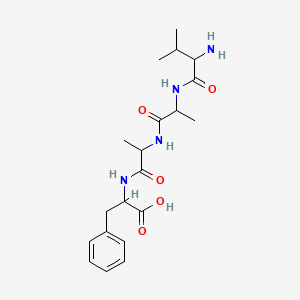
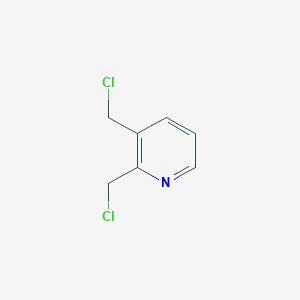
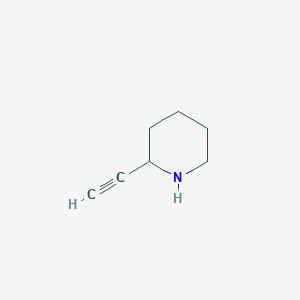
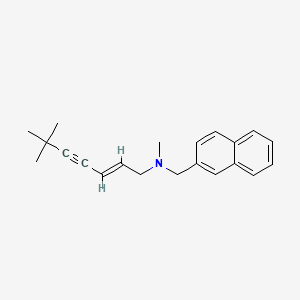

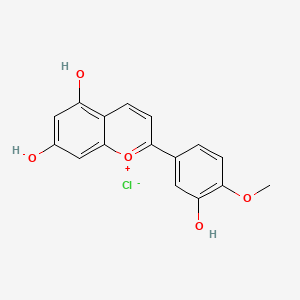
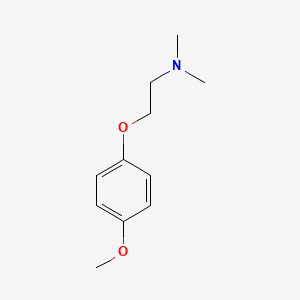
![2-Methylbenzo[d]thiazole-5-carbonitrile](/img/structure/B1602028.png)

